5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine
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Overview
Description
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine rings with a phenoxy group attached. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[5,4-d]pyrimidine scaffold is known for its pharmacophoric properties, making it a valuable structure in the design of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 5-bromobarbituric acid with thiourea or thiosemicarbazide derivatives The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the phenoxy group.
Scientific Research Applications
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine: Another fused heterocyclic compound with similar pharmacophoric properties.
Thiazolo[3,2-α]pyrimidine: A related structure with a different fusion pattern of the thiazole and pyrimidine rings.
Pyrido[2,3-d]pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, showing similar biological activities.
Uniqueness
5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine is unique due to the presence of the phenoxy group, which can enhance its biological activity and selectivity. The specific fusion pattern of the thiazole and pyrimidine rings also contributes to its distinct pharmacophoric properties, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
115164-24-4 |
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Molecular Formula |
C11H7N3OS |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
5-phenoxy-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C11H7N3OS/c1-2-4-8(5-3-1)15-11-12-6-9-10(14-11)16-7-13-9/h1-7H |
InChI Key |
YSSCYQWZXRMYPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C3C(=N2)SC=N3 |
Origin of Product |
United States |
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